

# Introduction: The Thiazole Core in Modern Chemistry

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## Compound of Interest

Compound Name: **4-(Chloromethyl)-1,3-thiazole**

Cat. No.: **B1585892**

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The 1,3-thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of pharmacologically active compounds and natural products.<sup>[1][2]</sup> This five-membered aromatic heterocycle, containing both sulfur and nitrogen, serves as a versatile scaffold in drug design and discovery, offering a unique combination of electronic properties and hydrogen bonding capabilities.<sup>[1][3][4]</sup> Among the vast family of thiazole derivatives, **4-(Chloromethyl)-1,3-thiazole** stands out as a pivotal building block. Its strategic importance lies in the highly reactive chloromethyl group attached to the stable thiazole core, making it an exceptionally useful intermediate for introducing the thiazolyl-methyl moiety into larger, more complex molecules.

This guide provides an in-depth technical overview of **4-(Chloromethyl)-1,3-thiazole** for researchers, scientists, and drug development professionals. We will explore its fundamental chemical properties, detail robust synthetic protocols, analyze its reactivity, and highlight its critical role in the synthesis of significant pharmaceuticals, most notably the antiretroviral agent Ritonavir.

## Core Physicochemical Properties

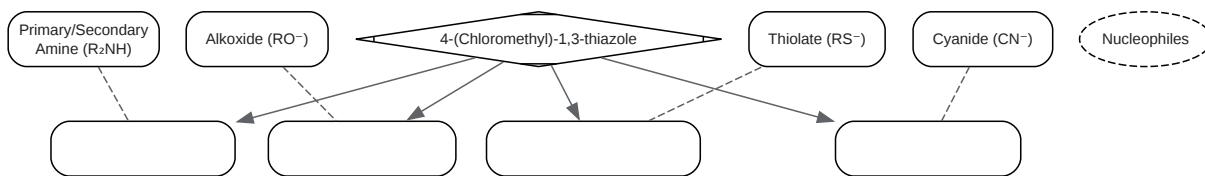
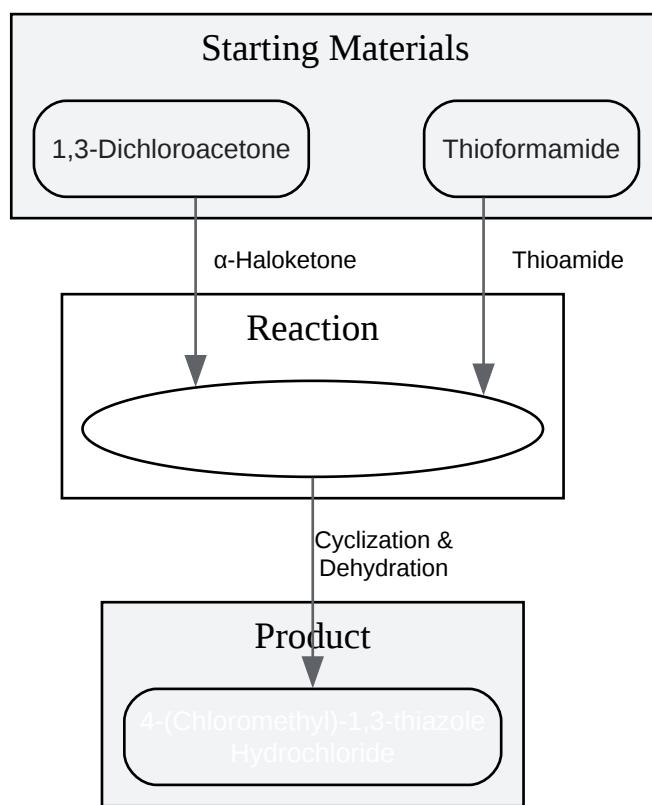
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. **4-(Chloromethyl)-1,3-thiazole** is typically handled as its more stable hydrochloride salt, which is a crystalline solid.<sup>[5][6]</sup>

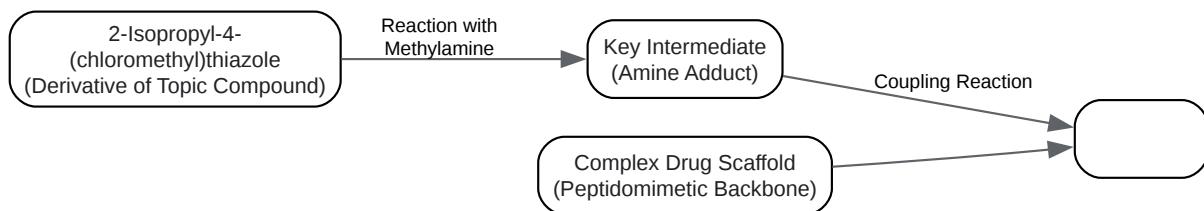
Property	Value	Source(s)
IUPAC Name	4-(chloromethyl)-1,3-thiazole	<a href="#">[7]</a>
Synonyms	4-Chloromethylthiazole	<a href="#">[8]</a>
CAS Number	3364-76-9 (Free Base)	
7709-58-2 (Hydrochloride Salt)	<a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>	
Molecular Formula	C <sub>4</sub> H <sub>4</sub> CINS	
C <sub>4</sub> H <sub>4</sub> CINS·HCl (Hydrochloride Salt)	<a href="#">[5]</a>	
Molecular Weight	133.60 g/mol	
170.06 g/mol (Hydrochloride Salt)	<a href="#">[5]</a> <a href="#">[7]</a>	
Appearance	White to light yellow or light brown crystalline solid/powder (Hydrochloride Salt)	<a href="#">[5]</a> <a href="#">[6]</a>
Melting Point	186-192 °C (decomposes) (Hydrochloride Salt)	<a href="#">[10]</a>
Boiling Point	~214.9 °C at 760 mmHg (Free Base, Predicted)	<a href="#">[8]</a> <a href="#">[10]</a>
Density	~1.338 g/cm <sup>3</sup> (Free Base, Predicted)	<a href="#">[8]</a> <a href="#">[10]</a>
Solubility	Highly soluble in water (Hydrochloride Salt); low solubility in organic solvents.	<a href="#">[5]</a>
Stability & Storage	Store in a cool, dark place under an inert atmosphere. Keep container tightly closed.	<a href="#">[11]</a> <a href="#">[12]</a>

## Synthesis: The Hantzsch Thiazole Synthesis

The most reliable and widely adopted method for constructing the 4-(chloromethyl)thiazole core is the Hantzsch thiazole synthesis.[13] This classic condensation reaction involves the cyclization of an  $\alpha$ -haloketone with a thioamide. For this specific target, 1,3-dichloroacetone serves as the  $\alpha$ -haloketone component and thioformamide provides the requisite nitrogen and sulfur atoms.[13]

The causality behind this choice is rooted in efficiency and atom economy. 1,3-dichloroacetone possesses two electrophilic centers. One reacts with the sulfur of the thioamide to form an intermediate, which then cyclizes via the nitrogen atom attacking the second electrophilic carbon, ultimately leading to the formation of the thiazole ring after dehydration. The second chlorine atom remains on the methyl group at the 4-position, yielding the desired product.





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Address: 3281 E Guasti Rd  
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